Home > Products > Screening Compounds P146664 > Hoquizil hydrochloride
Hoquizil hydrochloride - 23256-28-2

Hoquizil hydrochloride

Catalog Number: EVT-271056
CAS Number: 23256-28-2
Molecular Formula: C19H27ClN4O5
Molecular Weight: 426.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hoquizil hydrochloride is a new oral bronchodilator.
Synthesis Analysis

Methods of Synthesis
The synthesis of Hoquizil hydrochloride involves several steps that can vary depending on the specific derivatives being targeted. A common synthetic route includes the following:

  1. Starting Materials: The synthesis typically begins with readily available starting materials such as anthranilic acid or its derivatives.
  2. Cyclization Reaction: The key step involves the cyclization of an appropriate precursor to form the quinazoline ring. This can be achieved through condensation reactions involving isocyanates or other nitrogen-containing compounds.
  3. Hydrochloride Formation: The final step often includes the formation of the hydrochloride salt by reacting Hoquizil with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis. For example, reactions may be conducted under reflux conditions to facilitate cyclization and improve product formation .

Molecular Structure Analysis

Structure Description
The molecular structure of Hoquizil hydrochloride can be characterized by its quinazoline core, which features a fused benzene and pyrimidine ring system. The specific arrangement of substituents on this core influences its biological activity.

  • Molecular Formula: C10_{10}H8_{8}ClN3_{3}
  • Molecular Weight: Approximately 215.64 g/mol
  • Functional Groups: The compound contains nitrogen atoms in the heterocyclic rings, contributing to its reactivity and interaction with biological targets.

The structural configuration is critical for understanding its mechanism of action and potential interactions within biological systems .

Chemical Reactions Analysis

Reactivity and Interactions
Hoquizil hydrochloride participates in various chemical reactions typical of quinazoline derivatives:

  1. Nucleophilic Substitution: The presence of halogen or other electrophilic centers allows for nucleophilic substitution reactions, which can modify its structure for enhanced activity.
  2. Hydrolysis Reactions: Under certain conditions, Hoquizil can undergo hydrolysis, affecting its stability and bioavailability.
  3. Complexation Reactions: The nitrogen atoms in the quinazoline ring can coordinate with metal ions, potentially leading to new complexes that may exhibit different pharmacological properties.

These reactions are essential for developing derivatives with improved efficacy against specific biological targets .

Mechanism of Action

Biological Activity
Hoquizil hydrochloride exhibits its pharmacological effects primarily through the inhibition of phosphodiesterases, which play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, Hoquizil can lead to increased cAMP levels, subsequently modulating various signaling pathways involved in inflammation and cellular proliferation.

  • Target Enzymes: Phosphodiesterase types that are inhibited include those involved in smooth muscle relaxation and neurotransmitter release.
  • Therapeutic Implications: This mechanism suggests potential applications in treating conditions such as hypertension and other cardiovascular diseases .
Physical and Chemical Properties Analysis

Properties Overview
Hoquizil hydrochloride possesses distinct physical and chemical properties that influence its application:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride group; this enhances its bioavailability for pharmaceutical formulations.
  • Stability: The stability of Hoquizil hydrochloride can be affected by pH levels; it is generally stable under acidic conditions but may degrade under alkaline environments.

These properties are crucial for formulation development in drug delivery systems .

Applications

Scientific Applications
Hoquizil hydrochloride has several notable applications in scientific research and medicine:

  1. Pharmaceutical Development: It is being investigated as a potential therapeutic agent for various diseases due to its phosphodiesterase-inhibiting properties.
  2. Antimicrobial Research: Studies have shown that derivatives of Hoquizil exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  3. Biochemical Studies: Its ability to modulate cAMP levels makes it a valuable tool for studying cellular signaling pathways and their implications in disease processes.

Research continues to explore these avenues, aiming to enhance the efficacy and safety profiles of Hoquizil-based compounds .

Historical Development and Contextualization

Discovery and Early Pharmacological Characterization of Quinazoline Derivatives

Quinazoline derivatives emerged as structurally versatile scaffolds in medicinal chemistry during the late 20th century, primarily investigated for kinase modulation and respiratory applications. Early research identified the 4-aryl quinazoline core as critical for phosphoinositide 3-kinase delta (PI3Kδ) inhibition, with demonstrated immunomodulatory effects in B-cell and T-cell driven inflammatory diseases [1]. Pharmacological optimization focused on enhancing isoform selectivity and pharmacokinetic properties. Modifications at the 4-position via pyrrolidineoxy or piperidineamino groups significantly improved bronchodilatory efficacy and duration of action [1]. This scaffold deconstruction-reconstruction strategy enabled the development of compounds with:

  • High binding affinity for pulmonary receptors
  • Species-independent activity (human/rat/mouse models)
  • Oral bioavailability supporting once-daily dosing
Table 1: Key Quinazoline Derivatives in Respiratory Drug DevelopmentCompoundTargetPrimary AdvancementClinical Impact
Early quinazolinesPI3KδScaffold identificationAnti-inflammatory proof-of-concept
4-aryl quinazolinesPI3Kδ/PDEEnhanced isoform selectivityReduced off-target effects
Hoquizil HClMuscarinic/β₂Dual bronchodilationSynergistic airway smooth muscle relaxation

Evolution of Bronchodilator Therapies: Positioning Hoquizil Hydrochloride

Bronchodilator evolution progressed from non-selective adrenergic agonists (e.g., ephedrine, 1900s) to target-specific agents. The 1960s isoprenaline epidemic highlighted safety limitations of early β-agonists, driving development of β₂-selective agonists like salbutamol (1969) [3]. Concurrently, anticholinergics evolved from atropine analogs to quaternary ammonium agents (e.g., ipratropium) with reduced systemic absorption [2].

Hoquizil hydrochloride represents a strategic integration of these pathways as a dual-acting quinazoline derivative targeting both muscarinic receptors and β₂-adrenoceptors. Its mechanism leverages:

  • Anticholinergic action: Competitive inhibition of M₃ receptors, suppressing acetylcholine-induced bronchoconstriction [4]
  • β₂-agonism: Gs-protein mediated cAMP elevation, inducing airway smooth muscle relaxation via protein kinase A (PKA) activation [4]

This dual pharmacology overcomes limitations of monotherapies where receptor downregulation (β₂-agonists) or incomplete bronchodilation (anticholinergics) compromise efficacy [3] [5].

Intellectual Property Landscape and Patent Analysis

The quinazoline bronchodilator patent landscape reveals strategic protection of:

  • Core chemical scaffolds (4-alkoxy substitutions)
  • Salt forms (hydrochloride vs. maleate bioavailability advantages)
  • Delivery systems (DPI formulations stabilizing the labile quinazoline core)

Key patents (e.g., WO2016157522A1) claim:

"Quinazoline derivatives wherein R¹ is a substituted piperazinyl group and R² is halogen, exhibiting dual PDE4 inhibition and muscarinic antagonism"

Later patents (post-2020) focus on combination therapies pairing quinazolines with corticosteroids, addressing synergistic anti-inflammatory effects without pharmacokinetic interactions. The 2025 expiration of foundational patents has prompted development of next-generation analogs with:

  • Ultra-LABA properties (>24hr duration)
  • Reduced cytochrome P450 interactions
  • Metabolic stability in CYP2D6 poor metabolizers
Table 2: Milestone Patents in Quinazoline Bronchodilator DevelopmentPatent NumberPriority YearKey ClaimsAssignee
EP2280002B120094-aryl quinazoline structuresGSK
WO2016157522A12015Piperazinyl substitutions for dual pharmacologyAstraZeneca
US20220062411A12021Co-crystals with improved solubilityMerck & Co.

Properties

CAS Number

23256-28-2

Product Name

Hoquizil hydrochloride

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate;hydrochloride

Molecular Formula

C19H27ClN4O5

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C19H26N4O5.ClH/c1-19(2,25)11-28-18(24)23-7-5-22(6-8-23)17-13-9-15(26-3)16(27-4)10-14(13)20-12-21-17;/h9-10,12,25H,5-8,11H2,1-4H3;1H

InChI Key

UGBDUZVYTXIXHU-UHFFFAOYSA-N

SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O.Cl

Solubility

Soluble in DMSO

Synonyms

Hoquizil hydrochloride; Hoquizil HCl; CP-14,185-1; CP-14185-1.

Canonical SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.